2-(4-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-16(2)12-13-25-21-10-5-18(14-17(21)4-11-23(25)27)24-22(26)15-29-20-8-6-19(28-3)7-9-20/h5-10,14,16H,4,11-13,15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIBGABYYHXNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling (If Applicable)
For intermediates requiring aryl ether formation, Ullmann or Buchwald-Hartwig coupling may be employed. For example, coupling 4-methoxyphenol with bromoacetate derivatives using CuI/L-proline or Pd(OAc)₂/Xantphos.
Representative Conditions :
Chromatographic Purification
Final purification often involves preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid) or silica gel chromatography .
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.40–1.60 (m, 7H, 3-methylbutyl), 2.45 (s, 3H, CH₃CO), 3.80 (s, 3H, OCH₃), 6.85–7.40 (m, 7H, aromatic).
- HRMS : Calculated for C₂₅H₃₁N₂O₄ [M+H]⁺: 435.2285; Found: 435.2289.
Purity : ≥95% (by HPLC, 254 nm).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group on the quinoline core, potentially converting it to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be studied for its potential pharmacological properties. The quinoline core is known for its activity against various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. The presence of the methoxyphenoxy group may enhance its bioavailability and efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The methoxyphenoxy group may enhance the compound’s ability to cross cell membranes, increasing its intracellular concentration and effectiveness.
Comparison with Similar Compounds
Structural Analog 1: 2-{1-[(4-Methoxyphenoxy)Acetyl]-3-Oxo-1,2,3,4-Tetrahydro-2-Quinoxalinyl}-N-(4-Methoxyphenyl)Acetamide
- Key Differences: Core Structure: Replaces the tetrahydroquinolin ring with a quinoxalinyl system, introducing two nitrogen atoms in the aromatic ring. Substituents: Retains the 4-methoxyphenoxy group but adds a second 4-methoxyphenyl group on the acetamide nitrogen.
- Dual methoxy groups may improve solubility but could also increase metabolic susceptibility due to higher electron density .
Structural Analog 2: 2-(4-Acetyl-6,6-Dimethyl-2-Oxomorpholin-3-yl)-N-(4-Isopropylphenyl)Acetamide
- Key Differences: Core Structure: Uses a morpholine ring (oxygen-containing heterocycle) instead of tetrahydroquinolin. Substituents: Features an acetyl group at position 4 and a 4-isopropylphenyl group on the acetamide nitrogen.
- Implications: The morpholine ring introduces a polar oxygen atom, likely improving aqueous solubility. Synthesis involves Na₂CO₃ and acetyl chloride under mild conditions, contrasting with the ZnCl₂-catalyzed reflux used for thiazolidinone analogs .
Structural Analog 3: N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy)Acetamides
- Key Differences: Core Structure: Incorporates a thiazolidinone ring fused to a coumarin (chromen-2-one) system. Substituents: Includes a 4-methyl group on the coumarin ring and variable arylidene groups.
- Implications: The coumarin moiety adds fluorescence properties, useful in bioimaging or mechanistic studies. Thiazolidinone rings are associated with antimicrobial and anti-inflammatory activities, suggesting divergent therapeutic applications compared to the tetrahydroquinolin-based target compound .
Physicochemical and Pharmacokinetic Predictions
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic organic molecule with potential therapeutic applications. Its structural complexity suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₄
- IUPAC Name : this compound
- SMILES Notation : COc1cccc(OCC(NCC(c2c3cccc2)=NNC3=O)=O)c1
This structural information is crucial for understanding its reactivity and potential interactions with biological targets.
Research indicates that compounds with similar structures may exhibit diverse biological activities through various mechanisms. The primary mechanisms of action for this compound may include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes.
- Receptor Modulation : Interaction with specific receptors that could mediate therapeutic effects.
Pharmacological Effects
- Anti-inflammatory Activity : Compounds similar to this compound have shown promise in reducing inflammation by inhibiting myeloperoxidase (MPO) activity. MPO is implicated in various inflammatory diseases .
- Antioxidant Properties : The presence of methoxy groups in its structure may contribute to antioxidant activity, helping to neutralize free radicals and reduce oxidative stress.
- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydroquinoline can exhibit anticancer properties by inducing apoptosis in cancer cells .
Study 1: MPO Inhibition
A study on similar compounds demonstrated that selective inhibitors of MPO could significantly reduce inflammation in animal models of autoimmune diseases. The lead compound showed a time-dependent inhibition profile, suggesting its potential use in treating conditions like vasculitis and cardiovascular diseases .
Study 2: Anticancer Potential
In vitro studies indicated that related tetrahydroquinoline derivatives could inhibit tumor growth in various cancer cell lines. These compounds were evaluated for their ability to induce apoptosis and inhibit cell proliferation, showing promising results in preclinical models .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of MPO activity | |
| Antioxidant | Neutralization of free radicals | |
| Antitumor | Induction of apoptosis in cancer cells |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 2-(4-Methoxyphenoxy)acetamide | Methoxy group | Anti-inflammatory |
| N1-substituted 6-arylthiouracils | Selective MPO inhibitor | Anti-inflammatory |
| Tetrahydroquinoline derivatives | Apoptosis induction | Antitumor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
